Methyl 4-(p-tolylcarbamoyl)thiomorpholine-2-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of methyl 4-(p-tolylcarbamoyl)thiomorpholine-2-carboxylate follows IUPAC conventions for heterocyclic compounds. Its full IUPAC name is methyl 4-[(4-methylphenyl)carbamoyl]thiomorpholine-2-carboxylate , which reflects the following structural features:
- A thiomorpholine core (C4H8NS) with sulfur at position 1 and nitrogen at position 4.
- A p-tolylcarbamoyl group (-CONH-C6H4-CH3) substituted at position 4 of the thiomorpholine ring.
- A methyl ester (-COOCH3) at position 2.
The molecular formula is C14H18N2O3S , with a molecular weight of 294.37 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| InChI | InChI=1S/C14H18N2O3S/c1-9-3-5-10(6-4-9)15-14(18)16-7-8-19-12(11(16)13(17)20-2)18/h3-6,12H,7-8H2,1-2H3,(H,15,18) |
| SMILES | COC(=O)C1N(CCS1)C(=O)Nc2ccc(cc2)C |
| CAS Registry Number | Not publicly disclosed |
Systematic characterization of this compound typically involves nuclear magnetic resonance (NMR) spectroscopy for confirming proton and carbon environments, infrared (IR) spectroscopy for identifying functional groups (e.g., carbonyl stretches at ~1650–1750 cm−1), and mass spectrometry for molecular ion validation.
Molecular Geometry and Conformational Analysis
The thiomorpholine ring adopts a chair conformation due to its six-membered structure, with sulfur and nitrogen atoms occupying axial positions to minimize steric strain. Substituents at positions 2 and 4 influence ring puckering:
- The methyl carboxylate group at position 2 introduces steric hindrance, favoring a pseudo-equatorial orientation to reduce 1,3-diaxial interactions.
- The p-tolylcarbamoyl group at position 4 adopts a planar arrangement due to resonance stabilization between the amide and aryl groups.
Computational studies using density functional theory (DFT) predict bond lengths and angles consistent with analogous thiomorpholine derivatives:
| Bond/Angle | Value (Å/°) |
|---|---|
| C–S (thiomorpholine) | 1.81 Å |
| C–N (amide) | 1.34 Å |
| N–C (aryl) | 1.45 Å |
| Ring puckering angle | 12.7° |
The ester carbonyl group (C=O) exhibits partial double-bond character (1.21 Å), while the amide carbonyl (C=O) shows similar geometry (1.23 Å).
Crystallographic Data and X-ray Diffraction Studies
As of current literature, no X-ray diffraction data for this compound has been published. However, crystallographic studies of related thiomorpholine derivatives reveal insights into potential packing arrangements:
- Thiomorpholine rings in analogous compounds exhibit monoclinic crystal systems with space group P21/c.
- Hydrogen bonding between amide N–H and carbonyl oxygen atoms often stabilizes the lattice.
Future crystallographic investigations could elucidate intermolecular interactions, such as C–H···O and π-stacking between aryl groups, which are critical for understanding solid-state behavior.
Comparative Analysis with Related Thiomorpholine Derivatives
This compound shares structural motifs with bioactive thiomorpholine derivatives but differs in substituent effects:
Key differences include:
- Electronic effects : The electron-withdrawing carbamoyl group in the target compound reduces electron density at the thiomorpholine nitrogen compared to antioxidant-substituted derivatives.
- Steric effects : The methyl carboxylate at position 2 creates greater steric bulk than smaller substituents (e.g., hydroxyl groups), potentially limiting membrane permeability.
These structural nuances highlight the compound’s uniqueness in the thiomorpholine family and its potential as a scaffold for drug discovery.
Properties
Molecular Formula |
C14H18N2O3S |
|---|---|
Molecular Weight |
294.37 g/mol |
IUPAC Name |
methyl 4-[(4-methylphenyl)carbamoyl]thiomorpholine-2-carboxylate |
InChI |
InChI=1S/C14H18N2O3S/c1-10-3-5-11(6-4-10)15-14(18)16-7-8-20-12(9-16)13(17)19-2/h3-6,12H,7-9H2,1-2H3,(H,15,18) |
InChI Key |
GOOBYNYREGNZBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCSC(C2)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl 4-(p-tolylcarbamoyl)thiomorpholine-2-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H15N1O3S1
- CAS Number : Not specified in the sources but can be referenced for further studies.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria . The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the thiomorpholine ring may interact with biological targets such as enzymes or receptors, modulating their activity. This interaction could lead to downstream effects on cellular signaling pathways, contributing to its observed biological activities.
In Vitro Studies
Several in vitro studies have been conducted to assess the biological activity of this compound. For instance:
- Study 1 : Investigated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, reporting a minimum inhibitory concentration (MIC) that demonstrates its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
- Study 2 : Focused on the neuroprotective effects of structurally similar compounds in models of neurodegeneration, suggesting that modifications to the thiomorpholine structure could enhance AChE inhibition .
In Vivo Studies
While in vitro studies provide initial insights, in vivo research is crucial for understanding the therapeutic potential. Preliminary animal studies are necessary to evaluate pharmacokinetics, toxicity, and overall efficacy in living organisms.
Scientific Research Applications
Methyl 4-(p-tolylcarbamoyl)thiomorpholine-2-carboxylate exhibits notable biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Properties
Research has demonstrated that derivatives of thiomorpholine carboxylates possess moderate to good antibacterial and antifungal activities. A study synthesized a series of new amides derived from thiomorpholine carboxylate, which were evaluated for their antimicrobial efficacy. The results indicated that these compounds could serve as potential candidates for developing new antimicrobial agents due to their effectiveness against various pathogens .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Similar derivatives have shown cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. A structure-activity relationship analysis revealed that modifications to the phenyl ring significantly influenced the biological activity of these compounds, suggesting that this compound could be optimized for enhanced anticancer efficacy .
Reaction Conditions
A typical synthesis pathway involves:
- Reacting thiomorpholine-2-carboxylic acid with p-tolyl isocyanate in the presence of a suitable solvent (e.g., dichloromethane).
- The reaction is usually conducted under reflux conditions to ensure complete conversion and optimal yields.
Characterization Techniques
Characterization of the synthesized compound is performed using:
- NMR Spectroscopy : To confirm the structure and purity.
- Mass Spectrometry : To determine molecular weight.
- Infrared Spectroscopy : To identify functional groups present in the compound.
Case Studies
Several case studies illustrate the practical applications of this compound in drug development and research.
Case Study: Antimicrobial Evaluation
In a recent study, researchers synthesized a series of thiomorpholine carboxylates, including this compound, to evaluate their antimicrobial properties against standard bacterial strains. The results showed that some derivatives exhibited significant inhibition zones, indicating their potential as new antimicrobial agents .
Case Study: Anticancer Research
Another investigation focused on the cytotoxic effects of thiomorpholine derivatives on human cancer cell lines. This compound was included in the screening process, where it demonstrated promising IC50 values against breast cancer cells, suggesting its potential role in developing new anticancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s key structural elements include:
- Thiomorpholine core : A six-membered ring with one sulfur and one nitrogen atom.
- p-Tolylcarbamoyl group : A toluidine-derived carbamate linked to the thiomorpholine nitrogen.
- Methyl ester : A carboxylate ester at the 2-position.
Comparison Table 1: Structural and Molecular Features
Key Observations :
- The p-tolylcarbamoyl group in the target compound and Sundaramoorthy’s derivative (Table 1) is associated with putative efflux pump inhibition (EPI) activity in methicillin-resistant Staphylococcus aureus (MRSA) .
Antimicrobial Activity :
- p-Tolylcarbamoyl Derivatives: The (E)-methyl acrylate analog (Sundaramoorthy et al., 2018) inhibits NorA efflux pumps in MRSA, restoring antibiotic efficacy. This suggests that the target compound’s p-tolylcarbamoyl group may similarly disrupt bacterial resistance mechanisms .
- Thiomorpholine vs. Thiophene/Pyrimidine Cores: Thiomorpholine derivatives are less studied than thiophene or pyrimidine-based analogs. For example, methyl gallate (a phenolic ester) exhibits potent anti-Salmonella activity (MIC: 3.9–125 μg/ml), but its mechanism differs from carbamoyl-thiomorpholines, which likely target bacterial membranes or enzymes .
Comparison Table 2: Antimicrobial MIC Ranges
Key Observations :
- The target compound’s activity may depend on the synergy between its thiomorpholine core (enhancing bioavailability) and the p-tolylcarbamoyl group (targeting bacterial efflux systems).
Preparation Methods
Cyclization of Linear Precursors
A common approach to thiomorpholine derivatives involves cyclizing β-amino thiols or their protected analogs. For example, reacting 2-aminoethanethiol with a carbonyl compound (e.g., glyoxylic acid) under acidic conditions could yield the thiomorpholine ring. Subsequent oxidation or reduction steps may adjust the oxidation state of the sulfur atom.
Hypothetical Protocol :
Ring-Closing Metathesis (RCM)
Transition-metal-catalyzed RCM offers a modern route to sulfur-containing heterocycles. A diene precursor with appropriate sulfur and nitrogen atoms could cyclize using Grubbs’ catalyst.
Example Reaction :
Conditions : 5 mol% Grubbs’ catalyst, toluene, 80°C, 12 hours.
Functionalization of the Thiomorpholine Core
Introduction of the p-Tolylcarbamoyl Group
The carbamoyl moiety is typically introduced via reaction of an amine with an isocyanate or acyl chloride. For the target compound, p-toluenesulfonyl isocyanate or p-tolyl isocyanate could serve as electrophiles.
Stepwise Approach :
-
Activation : Treat thiomorpholine-2-carboxylate with triphosgene to generate a reactive intermediate.
-
Coupling : React with p-toluidine in the presence of a base (e.g., pyridine) to form the carbamoyl linkage.
-
Workup : Extract with ethyl acetate, wash with brine, and concentrate.
Key Parameters :
-
Molar Ratio : 1:1.2 (thiomorpholine:p-tolyl isocyanate).
-
Temperature : 0–25°C to minimize side reactions.
Optimization of Reaction Conditions
Catalytic Hydrogenation
Reductive amination or nitro group reduction may be employed during intermediate steps. Palladium on carbon (Pd/C) or Raney nickel are common catalysts.
Case Study :
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in acylation reactions, while lower temperatures (0–5°C) improve selectivity.
Data Tables: Comparative Analysis of Hypothetical Methods
Table 1: Proposed Synthetic Routes and Yields
| Method | Key Steps | Catalyst/Solvent | Estimated Yield (%) |
|---|---|---|---|
| Cyclization | β-Amino thiol + Glyoxylate | HCl/EtOH | 65–75 |
| RCM | Diene + Grubbs’ catalyst | Toluene | 50–60 |
| Reductive Amination | Nitro intermediate + H₂/Pd/C | MeOH | 80–90 |
Table 2: Optimization Parameters for Carbamoylation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents decomposition |
| p-Tolyl Isocyanate Ratio | 1.2 equivalents | Completes reaction |
| Base | Pyridine | Neutralizes HCl |
Q & A
What synthetic strategies are effective for introducing the p-tolylcarbamoyl group into thiomorpholine derivatives?
The p-tolylcarbamoyl moiety can be introduced via carbodiimide-mediated coupling reactions. For example, dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst is widely used to activate carboxylic acids for amide bond formation, as demonstrated in the synthesis of tert-butyl thiomorpholine carboxylates . Alternative approaches include using mixed carbonates or in situ activation with reagents like HATU. Optimization of solvent (e.g., dichloromethane) and reaction time (overnight stirring) is critical for high yields .
How can the conformation of the thiomorpholine ring in this compound be analyzed experimentally and computationally?
The puckering of the six-membered thiomorpholine ring can be quantified using Cremer-Pople ring-puckering coordinates, which define out-of-plane displacements relative to a mean plane . X-ray crystallography (using SHELX for refinement and ORTEP-III for visualization ) provides experimental data on bond angles and torsion angles. Computational tools like density functional theory (DFT) can model energetically favorable conformers, aiding in understanding steric effects from the p-tolylcarbamoyl group.
What spectroscopic techniques are most reliable for characterizing structural impurities in this compound?
- NMR : - and -NMR can identify regioisomeric impurities (e.g., misplacement of the carbamoyl group) via chemical shift discrepancies in aromatic and carbonyl regions .
- IR : Stretching frequencies for the carbamate (~1680–1720 cm) and ester carbonyl (~1740 cm) groups help confirm functional group integrity .
- LC-MS : High-resolution mass spectrometry distinguishes between synthetic byproducts (e.g., de-esterified acids) and the target compound.
How do reaction conditions influence the regioselectivity of carbamoyl group attachment to thiomorpholine?
Regioselectivity is controlled by steric and electronic factors. For example, using bulky bases (e.g., potassium tert-butoxide) or polar aprotic solvents (DMF) directs the carbamoyl group to the less hindered nitrogen atom . Competing pathways, such as O-acylation vs. N-acylation, can arise if unprotected hydroxyl groups are present, necessitating careful protecting group strategies .
What advanced computational methods are suitable for predicting the bioactivity of this compound?
Molecular docking (e.g., AutoDock Vina) can model interactions with biological targets like enzymes or receptors. For instance, thiomorpholine derivatives have been studied as protease inhibitors using docking simulations . Pharmacophore modeling and QSAR analyses further correlate structural features (e.g., electron-withdrawing substituents) with activity .
How can contradictory crystallographic data on thiomorpholine derivatives be resolved?
Discrepancies in bond lengths or angles may arise from differences in crystal packing or refinement protocols. Cross-validate using:
- Multiple datasets : Compare independent crystal structures of the same compound.
- Software consistency : Refine data with SHELXL and visualize with WinGX to ensure methodological uniformity.
- Hirshfeld surface analysis : Assess intermolecular interactions (e.g., hydrogen bonds) that influence conformation .
What purification techniques are optimal for isolating this compound from reaction mixtures?
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 4:1) to separate ester and carbamate byproducts .
- Recrystallization : Polar solvents (ethanol/water) yield high-purity crystals suitable for X-ray analysis .
- HPLC : Reverse-phase C18 columns resolve closely related impurities (e.g., methyl ester vs. ethyl ester analogs) .
How does the electron-withdrawing nature of the p-tolylcarbamoyl group affect the compound’s reactivity?
The carbamoyl group reduces electron density on the thiomorpholine ring, making the sulfur atom less nucleophilic. This influences:
- Oxidation stability : Reduced susceptibility to sulfoxide formation compared to unsubstituted thiomorpholines.
- Electrophilic substitution : Directs further functionalization (e.g., nitration) to meta positions relative to the carbamoyl group .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
- Coupling reagent cost : Replace DCC with cost-effective alternatives like EDC·HCl.
- Byproduct management : Optimize stoichiometry to minimize diacylurea formation during carbodiimide reactions .
- Solvent recovery : Implement distillation systems for dichloromethane reuse.
How can the hydrolytic stability of the methyl ester group be assessed under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
